Fmoc-(n-gamma-ethyl)-l-glutamine

Übersicht

Beschreibung

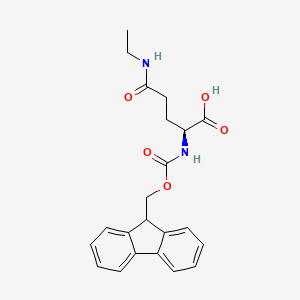

Fmoc-(n-gamma-ethyl)-l-glutamine is a useful research compound. Its molecular formula is C22H24N2O5 and its molecular weight is 396.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Fmoc-(n-gamma-ethyl)-l-glutamine is a modified form of the amino acid glutamine, characterized by the addition of a Fmoc (9-fluorenylmethoxycarbonyl) protecting group and an ethyl side chain at the gamma position. This compound is significant in peptide synthesis and has various biological activities that are essential for understanding its applications in biochemistry and pharmacology.

The synthesis of this compound typically involves standard peptide coupling techniques, where the Fmoc group is used to protect the amino group during the synthesis process. This protection allows for selective reactions without interference from other functional groups. The removal of the Fmoc group is usually achieved using mild basic conditions, facilitating further modifications or coupling with other amino acids.

Biological Activity

This compound exhibits several biological activities linked to its structure and the properties of glutamine itself:

- Nutritional Role : Glutamine is a crucial amino acid for various cellular functions, particularly in immune response and gut health. It serves as a primary energy source for enterocytes and lymphocytes, promoting their proliferation and function .

- Immunomodulatory Effects : Studies indicate that glutamine supplementation can enhance immune function by increasing the production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-gamma). This is particularly relevant in catabolic states where glutamine levels are depleted .

- Oxidative Stress Reduction : Glutamine has been shown to play a protective role against oxidative stress by increasing glutathione levels, which helps maintain cellular integrity during stress conditions. This property may also apply to its derivatives like this compound .

- Cell Signaling Pathways : Research has demonstrated that glutamine can activate various signaling pathways, including ERK and JNK pathways, which are crucial for cell survival and proliferation. These pathways are often implicated in cancer biology, where altered glutamine metabolism can affect tumor growth and survival .

Case Studies and Research Findings

Several studies have explored the biological activity of glutamine analogs, including this compound:

- Study on Immune Function : A study published in Nutrition highlighted that glutamine supplementation improved lymphocyte function and cytokine production during periods of stress, indicating its potential as an immunonutrient .

- Peptide Synthesis Applications : Research has shown that Fmoc-protected amino acids, including this compound, are effectively used in solid-phase peptide synthesis (SPPS), allowing for the production of complex peptides with enhanced stability and bioactivity .

Data Table: Biological Activities of this compound

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc Protection Strategy

Fmoc-(N-gamma-ethyl)-L-glutamine is primarily utilized as an amino acid building block in solid-phase peptide synthesis (SPPS). The Fmoc (Fluorenylmethyloxycarbonyl) group serves as a protective group that can be easily removed under basic conditions, allowing for the sequential addition of amino acids to form peptides. This method is particularly advantageous because it provides high yields and purity of synthesized peptides, which are crucial for biological studies and therapeutic applications .

Case Study: Synthesis of Complex Peptides

In a study focusing on the total synthesis of cyclodepsipeptide pipecolidepsin A, this compound was incorporated into the peptide chain. The research demonstrated that this compound facilitated the formation of complex structures with high stereochemical fidelity, showcasing its utility in synthesizing biologically active compounds . The successful integration of this amino acid into peptide sequences has implications for developing new therapeutics targeting various diseases.

Biochemical Research

Role in Immune Function

Research indicates that glutamine and its derivatives play critical roles in immune function. This compound has been studied for its effects on lymphocyte proliferation and cytokine production. In conditions such as sepsis or post-surgery, glutamine supplementation has shown potential benefits in enhancing immune responses . This application highlights the importance of this compound in clinical nutrition and recovery protocols.

Metabolism Studies

Glutamine metabolism is vital for various physiological processes, including protein synthesis and cellular repair mechanisms. The use of this compound in metabolic studies allows researchers to trace metabolic pathways and understand how modifications to glutamine influence cellular functions . Such insights are essential for developing strategies to optimize nutritional support in critically ill patients.

Drug Development

Potential Therapeutic Applications

The unique properties of this compound make it a candidate for drug development, particularly in creating peptide-based drugs. Its ability to enhance peptide stability and bioavailability could lead to more effective therapeutics for conditions such as cancer and metabolic disorders . Researchers are exploring how modifications to glutamine residues can improve drug efficacy and reduce side effects.

Case Study: Anticancer Properties

In studies assessing the antiproliferative effects of synthetic peptides containing this compound, researchers found promising results against various cancer cell lines. The incorporation of this amino acid into peptide sequences resulted in significant reductions in cell viability, suggesting its potential as a component of anticancer therapies .

Eigenschaften

IUPAC Name |

(2S)-5-(ethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5/c1-2-23-20(25)12-11-19(21(26)27)24-22(28)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3,(H,23,25)(H,24,28)(H,26,27)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEOWYLMRDPXICX-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.